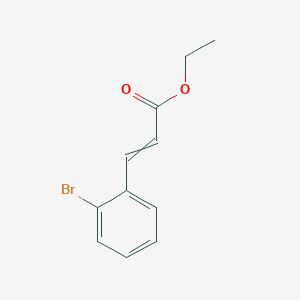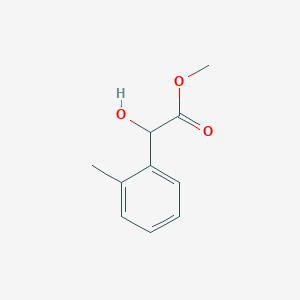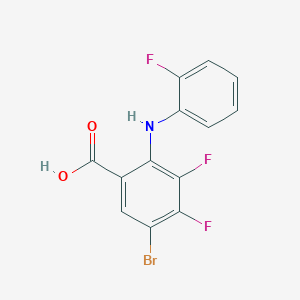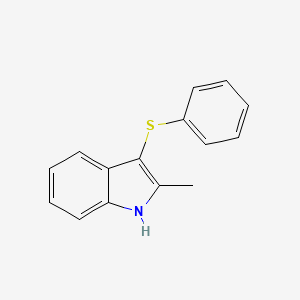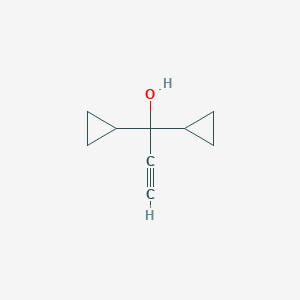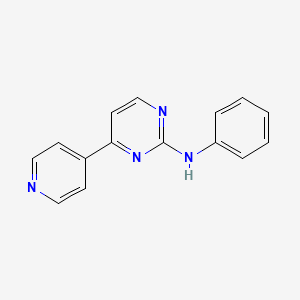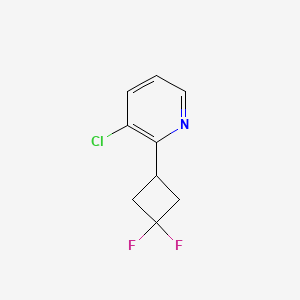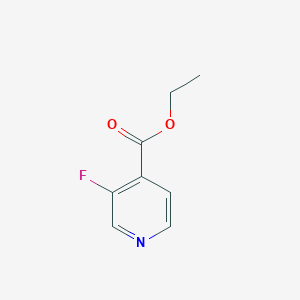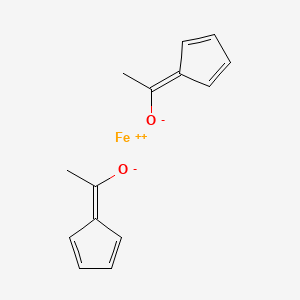
1-cyclopenta-2,4-dien-1-ylideneethanolate;iron(2+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iron(II) 1-acetylcyclopenta-2,4-dien-1-ide is an organometallic compound that features iron in the +2 oxidation state coordinated to a 1-acetylcyclopenta-2,4-dien-1-ide ligand
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopenta-2,4-dien-1-ylideneethanolate;iron(2+) typically involves the reaction of iron(II) chloride with 1-acetylcyclopenta-2,4-dien-1-ide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the iron(II) center. Common solvents used in this synthesis include tetrahydrofuran (THF) and diethyl ether. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for 1-cyclopenta-2,4-dien-1-ylideneethanolate;iron(2+) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Iron(II) 1-acetylcyclopenta-2,4-dien-1-ide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to iron(III) derivatives under appropriate conditions.
Reduction: Reduction reactions can convert the iron(II) center to iron(0) or other lower oxidation states.
Substitution: Ligand substitution reactions can occur, where the 1-acetylcyclopenta-2,4-dien-1-ide ligand is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often involve the use of other ligands such as phosphines or amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iron(III) complexes, while reduction could produce iron(0) species. Substitution reactions result in new iron(II) complexes with different ligands.
Aplicaciones Científicas De Investigación
Iron(II) 1-acetylcyclopenta-2,4-dien-1-ide has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organometallic compounds and as a catalyst in various organic reactions.
Biology: The compound’s potential interactions with biological molecules are of interest for studying metalloproteins and enzyme mimetics.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.
Mecanismo De Acción
The mechanism by which 1-cyclopenta-2,4-dien-1-ylideneethanolate;iron(2+) exerts its effects involves coordination chemistry and electron transfer processes. The iron center can participate in redox reactions, facilitating the transfer of electrons. The 1-acetylcyclopenta-2,4-dien-1-ide ligand can stabilize the iron center and influence its reactivity. Molecular targets and pathways involved include interactions with other metal centers, organic substrates, and biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
Iron(II) cyclopenta-2,4-dien-1-ide: Similar structure but without the acetyl group.
Iron(II) 1,1’-diacetylferrocene: Contains two acetyl groups and a ferrocene backbone.
Iron(II) 1-(cyclopenta-2,4-dien-1-yl)-4-nitrobenzene: Features a nitrobenzene group instead of an acetyl group.
Uniqueness
Iron(II) 1-acetylcyclopenta-2,4-dien-1-ide is unique due to the presence of the acetyl group, which can influence its reactivity and stability. This compound’s specific ligand environment allows for distinct chemical behavior compared to its analogs, making it valuable for targeted applications in research and industry.
Propiedades
Fórmula molecular |
C14H14FeO2 |
|---|---|
Peso molecular |
270.10 g/mol |
Nombre IUPAC |
1-cyclopenta-2,4-dien-1-ylideneethanolate;iron(2+) |
InChI |
InChI=1S/2C7H8O.Fe/c2*1-6(8)7-4-2-3-5-7;/h2*2-5,8H,1H3;/q;;+2/p-2 |
Clave InChI |
BJXATLCLYWVEMU-UHFFFAOYSA-L |
SMILES canónico |
CC(=C1C=CC=C1)[O-].CC(=C1C=CC=C1)[O-].[Fe+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-ethoxyphenyl)methylidene]hydroxylamine](/img/structure/B8798963.png)
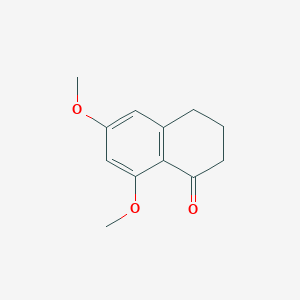

![1-Phenyl-1,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B8798975.png)

